1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea
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Description
1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU is a small molecule that has a unique chemical structure, which makes it a promising candidate for various research purposes.
Scientific Research Applications
N-Protecting Group in Synthesis
- The 3,4-dimethoxybenzyl group has been utilized as a novel N-protecting group in the synthesis of certain thiazetidine dioxides. This group is selectively removed using specific reagents, with the efficiency varying depending on the substituents on the phenyl ring (Grunder-Klotz & Ehrhardt, 1991).
Antioxidant Properties
- A derivative containing the benzo[d]thiazol moiety demonstrated significant antioxidant activity, comparable to vitamin C, suggesting its potential in oxidative stress-related applications (Abd-Almonuim et al., 2020).
Anthelmintic Activity
- Novel urea derivatives with a benzo[d]thiazol moiety showed promising anthelmintic activity against certain parasites. The presence of specific substituents on the phenyl ring enhanced this activity (Sarkar et al., 2013).
Acetylcholinesterase Inhibition
- Aryl-urea-benzofuranylthiazoles hybrids, related in structure to the compound , exhibited potent inhibition of acetylcholinesterase, a target in Alzheimer's disease treatment (Kurt et al., 2015).
Antitumor Activities
- Some thiazolyl urea derivatives have shown promising antitumor activities, highlighting the potential of this compound class in cancer research (Ling et al., 2008).
Fluorescent Chemosensor for Metal Ions
- Pyrazoline derivatives of benzo[d]thiazol were effective in detecting Fe3+ ions, suggesting the utility of similar compounds in chemical sensing applications (Khan, 2020).
Antimicrobial and Anti-inflammatory Activities
- Imidazothiazole sulfides and sulfones with a similar molecular backbone exhibited both antimicrobial and anti-inflammatory properties, indicating potential pharmacological applications (Shetty et al., 2010).
properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-19-11-10-15(12-20(19)29-2)14-24-23(27)25-17-7-5-6-16(13-17)22-26-18-8-3-4-9-21(18)30-22/h3-13H,14H2,1-2H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAADFIJBIOKFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea |
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